(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one is a chiral compound with a bromine atom and an ethyl group attached to a cyclohexanone ring The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one typically involves the bromination of 3-ethylcyclohexanone. One common method is the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-hydroxy-3-ethylcyclohexan-1-one or 2-alkoxy-3-ethylcyclohexan-1-one.
Reduction: Formation of 2-bromo-3-ethylcyclohexanol.
Oxidation: Formation of 2-bromo-3-ethylcyclohexanone derivatives with additional functional groups.
Scientific Research Applications
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group.
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
(2R,3S)-2-Bromo-3-ethylcyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethyl group
Properties
CAS No. |
921770-62-9 |
---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
(2R,3S)-2-bromo-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m0/s1 |
InChI Key |
LUVVJRSICOPRSN-POYBYMJQSA-N |
Isomeric SMILES |
CC[C@H]1CCCC(=O)[C@@H]1Br |
Canonical SMILES |
CCC1CCCC(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.